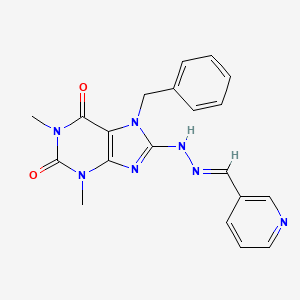
(S,R,S)-AHPC-C6-NH2 (dihydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S,R,S)-AHPC-C6-NH2 (dihydrochloride) is a compound used in the recruitment of the von Hippel-Lindau (VHL) protein. This compound is a VHL ligand that can be connected to a ligand for a target protein, forming proteolysis-targeting chimeras (PROTACs). These PROTACs are used to induce the degradation of specific proteins within cells, making (S,R,S)-AHPC-C6-NH2 (dihydrochloride) a valuable tool in targeted protein degradation research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The specific synthetic routes and reaction conditions are proprietary and detailed in specialized chemical literature and patents .
Industrial Production Methods
Industrial production of (S,R,S)-AHPC-C6-NH2 (dihydrochloride) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps to remove impurities and achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
(S,R,S)-AHPC-C6-NH2 (dihydrochloride) undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions involving (S,R,S)-AHPC-C6-NH2 (dihydrochloride) include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from reactions involving (S,R,S)-AHPC-C6-NH2 (dihydrochloride) depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while oxidation reactions may produce oxidized forms of the compound .
Applications De Recherche Scientifique
(S,R,S)-AHPC-C6-NH2 (dihydrochloride) has several scientific research applications, including:
Chemistry: Used as a ligand in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies to understand protein-protein interactions and the ubiquitin-proteasome system.
Medicine: Investigated for its potential in developing new therapeutic strategies for diseases involving aberrant protein expression.
Industry: Utilized in the development of novel chemical probes and drug discovery.
Mécanisme D'action
(S,R,S)-AHPC-C6-NH2 (dihydrochloride) functions by recruiting the von Hippel-Lindau (VHL) protein, which is part of the E3 ubiquitin ligase complex. This recruitment facilitates the ubiquitination and subsequent degradation of target proteins via the proteasome pathway. The compound’s mechanism of action involves binding to both the VHL protein and the target protein, forming a ternary complex that leads to targeted protein degradation .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S,R,S)-AHPC-C2-NH2 (dihydrochloride): Another VHL ligand used in PROTAC synthesis.
(S,R,S)-AHPC-C4-NH2 (dihydrochloride): Similar in structure but with a shorter linker.
(S,R,S)-AHPC-C8-NH2 (dihydrochloride): Features a longer linker compared to (S,R,S)-AHPC-C6-NH2 (dihydrochloride).
Uniqueness
(S,R,S)-AHPC-C6-NH2 (dihydrochloride) is unique due to its specific linker length, which can influence the efficiency and selectivity of PROTACs. The choice of linker length is crucial in optimizing the formation of the ternary complex and achieving effective protein degradation.
Propriétés
IUPAC Name |
(2S,4R)-1-[(2S)-2-(7-aminoheptanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H43N5O4S.2ClH/c1-19-25(39-18-32-19)21-12-10-20(11-13-21)16-31-27(37)23-15-22(35)17-34(23)28(38)26(29(2,3)4)33-24(36)9-7-5-6-8-14-30;;/h10-13,18,22-23,26,35H,5-9,14-17,30H2,1-4H3,(H,31,37)(H,33,36);2*1H/t22-,23+,26-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSANZMUZMGYYAV-YIDZPDSYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCN)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCN)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H45Cl2N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2877143.png)

![tert-butyl 4-((1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate](/img/structure/B2877147.png)

![2-Chloro-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]acetamide](/img/structure/B2877150.png)
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 3-methylthiophene-2-carboxylate](/img/structure/B2877151.png)

![(2E)-2-[(4-chlorophenyl)sulfonyl]-3-(2-thienyl)prop-2-enenitrile](/img/structure/B2877154.png)
![3-(fluoromethyl)-1-[2-(trifluoromethoxy)benzoyl]azetidine](/img/structure/B2877155.png)


![Phenyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate](/img/structure/B2877162.png)
![2-[5-amino-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide](/img/structure/B2877163.png)
